4-bromo-3-methylpyridazine hydrobromide
Description
4-Bromo-3-methylpyridazine hydrobromide is a halogenated pyridazine derivative characterized by a bromine atom at the 4-position and a methyl group at the 3-position of the pyridazine ring, combined with a hydrobromide counterion. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles compared to pyridines or pyrimidines. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules due to its ability to undergo nucleophilic substitution and coupling reactions .
Properties
CAS No. |
2751611-27-3 |
|---|---|
Molecular Formula |
C5H6Br2N2 |
Molecular Weight |
253.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitro Group Reduction Followed by Diazotization-Bromination
A widely adopted two-step approach for introducing bromine at specific positions on nitrogen-containing heterocycles involves initial reduction of a nitro precursor to an amine, followed by diazotization and bromination. This method is exemplified in the preparation of 3-bromo-4-methylpyridine (CN104945314A), where 4-methyl-3-nitropyridine undergoes catalytic hydrogenation to 4-methyl-3-aminopyridine, which is subsequently brominated via a diazonium intermediate.
Reaction Mechanism and Conditions:
-
Reduction Step:
-
Bromination Step:
Adaptation to Pyridazine Systems:
For 4-bromo-3-methylpyridazine hydrobromide, an analogous pathway would require:
-
Synthesis of 3-methyl-4-nitropyridazine as the starting material.
-
Hydrogenation to 3-methyl-4-aminopyridazine under similar catalytic conditions.
-
Diazotization with HBr/NaNO₂ and subsequent bromination.
Challenges:
-
Limited commercial availability of nitropyridazine precursors.
-
Potential regioselectivity issues during diazotization due to pyridazine’s dual nitrogen atoms.
Catalytic Hydrogenation and Bromination Optimization
Catalyst Selection and Reaction Efficiency
The choice of catalyst significantly impacts the efficiency of the nitro-to-amine reduction. Pd/C demonstrated superior performance over Raney Ni in pyridine systems, achieving 93–97% yields. For pyridazines, Pd/C’s efficacy may vary due to electronic differences in the aromatic system.
Comparative Data:
| Catalyst | Substrate | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 4-Methyl-3-nitropyridine | 20 | 93 |
| 10% Pd/C | 4-Methyl-3-nitropyridine | 30 | 97 |
| 10% Pd/C | 4-Methyl-3-nitropyridine | 40 | 95 |
Key Observation:
Higher temperatures (30°C) marginally improved yields, but excessive heat (40°C) led to slight decomposition.
Bromination Regioselectivity Control
The Royal Society of Chemistry study highlights the role of base catalysis in directing bromine substitution. For 3-bromopyridine, KOH/18-crown-6 in DMAc at 80°C enabled 4-selective etherification with a 14.4:1 regioselectivity ratio. While this study focuses on pyridines, the principles of base-mediated isomerization could theoretically guide bromine positioning in pyridazines.
Proposed Mechanism for Pyridazines:
-
Base-Induced Isomerization:
-
A strong base (e.g., KOH) coordinates to pyridazine’s nitrogen atoms, altering electron density.
-
Bromine migrates to the thermodynamically favored 4-position.
-
-
Acidic Workup:
-
Hydrobromic acid (HBr) protonates the product, forming the hydrobromide salt.
-
Industrial-Scale Considerations
Solvent and Cost Efficiency
Methanol’s low cost and ease of removal make it ideal for large-scale hydrogenations. However, pyridazines’ higher polarity may necessitate polar aprotic solvents (e.g., DMAc) to enhance solubility.
Comparative Solvent Performance:
| Solvent | Boiling Point (°C) | Cost (USD/L) | Suitability for Pyridazines |
|---|---|---|---|
| Methanol | 64.7 | 0.50 | Moderate |
| DMAc | 166 | 3.20 | High |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylpyridazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazine ring may be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of pyridazine.
Reduction Reactions: Reduced forms of the pyridazine ring, potentially leading to dihydropyridazines.
Scientific Research Applications
Pharmaceutical Development
4-Bromo-3-methylpyridazine hydrobromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential use in treating conditions such as:
- Cancer : Compounds derived from 4-bromo-3-methylpyridazine have shown promising activity against cancer cell lines, particularly those associated with dysregulated cMet kinases, which are implicated in non-small-cell lung cancers and other malignancies .
- Allergic Conditions : As an intermediate in the synthesis of rupatadine, a drug used for treating seasonal allergic rhinitis, it plays a critical role in the pharmaceutical industry .
Organic Synthesis
The compound is utilized as a building block in organic synthesis. It can be employed to create various functionalized derivatives that are useful in:
- Agricultural Chemicals : Its derivatives serve as precursors for agrochemicals, enhancing crop protection and yield .
- Dyes and Pigments : The compound can be modified to produce colorants used in textiles and plastics .
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of new pyrazolopyrimidine derivatives using 4-bromo-3-methylpyridazine as a key intermediate. These derivatives exhibited enhanced anticancer activity, particularly against breast cancer cell lines. The research highlighted the compound's versatility in generating lead compounds for drug development .
Case Study 2: Development of Antiallergic Drugs
Research focusing on the synthesis of rupatadine analogs demonstrated that modifications to the 4-bromo-3-methylpyridazine structure could lead to improved efficacy and reduced side effects in treating allergic reactions. The study emphasized the importance of this compound in developing safer therapeutic options for patients suffering from allergies .
Data Table: Comparative Applications of Pyridazine Derivatives
| Compound Name | Application Area | Key Findings |
|---|---|---|
| 4-Bromo-3-methylpyridazine | Pharmaceutical intermediates | Effective against cancer cell lines |
| 3-(Bromomethyl)-5-methylpyridine | Allergy treatment | Key intermediate for rupatadine |
| Various derivatives | Organic synthesis | Useful in agricultural chemicals and dyes |
Mechanism of Action
The mechanism of action of 4-bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₅H₇Br₂N₂
- Molecular Weight : ~278.94 g/mol (calculated based on C₅H₆BrN₂ + HBr).
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water, consistent with hydrobromide salts of similar heterocycles .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, physicochemical properties, and applications of 4-bromo-3-methylpyridazine hydrobromide relative to related brominated heterocycles.
Table 1: Comparative Analysis of Brominated Heterocycles
Structural and Functional Insights:
Bromine Position and Reactivity: Bromine at the 4-position (as in the target compound) facilitates Suzuki-Miyaura couplings, whereas bromine at the 2-position (e.g., 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone) is more reactive toward nucleophilic aromatic substitution .
Hydrobromide Salts vs. Free Bases :
- Hydrobromide salts (e.g., 4-(bromomethyl)pyridine hydrobromide) generally exhibit higher solubility in polar solvents than free bases, aiding in purification and reaction workup .
Biological Activity: Pyridazinones (e.g., 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone) show promise in anti-inflammatory applications due to their ability to modulate prostaglandin synthesis, whereas pyridazines like the target compound are explored for CNS targets owing to their blood-brain barrier permeability .
Synthetic Utility :
- 4-(Bromomethyl)pyridine hydrobromide is a key precursor for benzoxazole derivatives with anti-leishmanial activity, highlighting the role of brominated heterocycles in neglected disease research .
Q & A
Q. What are the key considerations for synthesizing 4-bromo-3-methylpyridazine hydrobromide with high purity?
Synthesis requires precise control of reaction parameters such as temperature (e.g., 60–80°C for bromination) and pH (neutral to slightly acidic conditions to avoid decomposition). Monitoring intermediates via thin-layer chromatography (TLC) and confirming final product purity using -NMR (e.g., characteristic peaks at δ 8.2–8.5 ppm for pyridazine protons) and high-resolution mass spectrometry (HRMS) is critical . Evidence suggests that purification via recrystallization in ethanol/water mixtures improves yield (typically 65–75%) .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic methods:
- NMR : -NMR for aromatic protons and methyl groups; -NMR for bromine-induced deshielding effects.
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms bromide counterion placement (e.g., C–Br bond length ~1.89 Å) .
- Elemental analysis : Match calculated vs. observed C, H, N, and Br percentages (e.g., C: 28.6%, Br: 47.5%) .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for Suzuki-Miyaura coupling using this compound?
Employ a factorial design to test variables:
Q. What strategies resolve contradictions in toxicological data for brominated pyridazines?
If toxicity studies are inconsistent (e.g., conflicting LD values):
- Re-evaluate purity : Impurities like unreacted bromine or methylpyridazine precursors may skew results.
- Comparative assays : Use parallel testing in vitro (e.g., hepatocyte viability assays) and in vivo (rodent models) under standardized protocols.
- Computational modeling : Predict toxicity via QSAR (Quantitative Structure-Activity Relationship) models, correlating bromine’s electronegativity with cellular uptake .
Q. How does this compound function in enzyme inhibition studies?
The compound acts as a competitive inhibitor for kinases due to its structural mimicry of ATP’s adenine moiety. Key steps:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to active sites (e.g., IC ~2.5 μM for PKA kinase).
- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
Q. What advanced techniques characterize degradation products of this compound under oxidative conditions?
- LC-HRMS : Identifies oxidation products (e.g., pyridazine N-oxide at m/z 232.98 [M+H]).
- EPR spectroscopy : Detects free radicals formed during degradation.
- Kinetic profiling : Monitor half-life () in HO/UV systems to assess stability .
Methodological Challenges and Solutions
Q. How to mitigate hazards when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods (evidence reports skin/eye irritation risks) .
- Decontamination : Neutralize spills with 10% sodium thiosulfate to reduce bromide volatility.
- Waste disposal : Incinerate at >800°C to prevent environmental bromide release .
Q. What computational tools predict regioselectivity in substitution reactions involving this compound?
- DFT calculations : Gaussian09 simulations at the B3LYP/6-31G* level predict preferential bromine substitution at the 4-position (activation energy ~25 kcal/mol).
- Hammett plots : Correlate substituent effects (σ) with reaction rates for meta/para directors .
Applications in Material Science
Q. Can this compound be used to design metal-organic frameworks (MOFs)?
Yes. The bromine atom serves as a ligand anchor for transition metals (e.g., Cu or Ag).
- Synthesis : Solvothermal reactions in DMF at 120°C yield porous MOFs with surface areas >500 m/g.
- Applications : Gas storage (CO uptake: 2.8 mmol/g at 1 bar) and catalysis (e.g., Knoevenagel condensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
